tert-Butyl 4-hydroxybut-2-en-1-yl carbonate
Description
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate is a synthetic organic compound characterized by a carbonate ester group linked to a hydroxybutenyl chain and a tert-butyl moiety. This structure confers unique reactivity, particularly in polymerization and pharmaceutical intermediate synthesis.
Properties
CAS No. |
652150-15-7 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
tert-butyl 4-hydroxybut-2-enyl carbonate |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(11)12-7-5-4-6-10/h4-5,10H,6-7H2,1-3H3 |
InChI Key |
UXBVOTFGACBRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with 4-hydroxybut-2-en-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxybut-2-en-1-yl carbonate involves its reactivity with various nucleophiles and electrophiles. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. Molecular targets and pathways involved in its reactions include enzyme-catalyzed processes and chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
The compound shares structural similarities with other tert-butyl-containing esters and alcohols. Key comparisons include:
Key Findings :
- Enzymatic Induction: BHA and ethoxyquin are potent inducers of hepatic glutathione S-transferases (GSTs), enhancing detoxification of electrophilic carcinogens . tert-Butyl 4-hydroxybut-2-en-1-yl carbonate lacks direct evidence of GST induction but shares the tert-butyl group, which may influence metabolic stability.
- Synthetic Utility : The carbonate’s unsaturated butenyl chain enables conjugation reactions, distinguishing it from saturated analogs like tert-butyl alcohol derivatives .
Metabolic and Toxicological Profiles
- BHA : Elevates liver GST activity (5- to 10-fold in mice) and epoxide hydratase (11-fold in mice), mitigating mutagenicity of benzo(a)pyrene metabolites .
- This compound: Limited toxicological data; structural analogs suggest low acute toxicity but possible bioaccumulation due to esterase resistance .
Industrial and Environmental Impact
- TRI Data : tert-Butyl derivatives (e.g., manganese, zinc compounds) are regulated under the Toxics Release Inventory (TRI), with revisions highlighting strict reporting requirements for industrial discharges .
- Environmental Persistence : The carbonate’s ester linkage may degrade faster than ether-linked BHA, reducing ecological persistence .
Biological Activity
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate, known by its CAS number 652150-15-7, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Molecular Formula : C8H14O3
Molecular Weight : 158.19 g/mol
IUPAC Name : this compound
Structure : The compound features a tert-butyl group attached to a hydroxybutenyl moiety, which is further esterified with a carbonate group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxy and carbonate functionalities allows for potential hydrogen bonding and reactivity with nucleophiles, which may lead to modulation of enzymatic activities or receptor signaling pathways.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress in cellular models, potentially through the scavenging of free radicals and inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Studies indicate that this compound may provide protective effects against neurodegenerative conditions by reducing apoptosis in neuronal cells exposed to toxic agents such as amyloid-beta (Aβ) peptides .
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Study
A study conducted on astrocytes demonstrated that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals when exposed to Aβ 1-42, indicating its potential use in treating Alzheimer's disease .
Antimicrobial Activity
In vitro assays revealed that the compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antimicrobial therapies .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Neuroprotective | Protects against Aβ-induced apoptosis | |
| Antimicrobial | Inhibits growth of S. aureus and E. coli |
| Property | Value |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | This compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
